

Comparative analysis of Hepcidin-25 ELISA kits from different vendors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hepcidin-25

Cat. No.: B1576460

[Get Quote](#)

A Comparative Analysis of Hepcidin-25 ELISA Kits for Researchers

A deep dive into the performance characteristics of commercially available **Hepcidin-25** ELISA kits, providing researchers, scientists, and drug development professionals with the data needed to make informed decisions for their specific applications.

Hepcidin-25, the bioactive form of the peptide hormone hepcidin, is the master regulator of iron homeostasis. Its accurate quantification is crucial for research in a variety of fields, including hematology, nephrology, and inflammatory diseases. Enzyme-linked immunosorbent assays (ELISAs) are a common method for measuring **hepcidin-25** concentrations in biological samples. However, the performance of these kits can vary significantly between vendors. This guide provides a comparative analysis of **Hepcidin-25** ELISA kits from three prominent vendors: DRG Instruments, R&D Systems, and Cusabio.

Performance Data Summary

The following table summarizes the key performance characteristics of the **Hepcidin-25** ELISA kits from the selected vendors. This data has been compiled from publicly available product datasheets and manuals.

Feature	DRG Instruments (EIA-5782)	R&D Systems (DHP250)	Cusabio (CSB-E14365h)
Assay Principle	Competitive	Sandwich	Sandwich
Sample Type(s)	Serum, Plasma	Cell Culture Supernates, Serum, EDTA Plasma, Heparin Plasma, Urine	Serum, Plasma, Tissue Homogenates, Cell Lysates
Sensitivity	LoD: 0.30 ng/mL	3.81 pg/mL	Not explicitly stated
Assay Range	1.15 - 81 ng/mL (LoQ - UL)	15.6 - 1000 pg/mL	Not explicitly stated
Intra-Assay Precision (CV%)	5.31% - 5.68% ^[1]	Not explicitly stated in the manual	<15% ^[2]
Inter-Assay Precision (CV%)	Not explicitly stated in the manual	Not explicitly stated in the manual	<15% ^[2]
Sample Volume	20 µL	10 µL (Serum/Plasma), 25 µL (Supernates)	50 - 100 µL ^[2]
Assay Time	~2 hours	4.5 hours	1 - 5 hours ^[2]

Experimental Protocols

Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for key validation experiments typically performed to assess the performance of an ELISA kit.

Spike and Recovery

This experiment is crucial for determining if the sample matrix (e.g., serum, plasma) interferes with the accurate measurement of the analyte.

Objective: To assess the accuracy of the ELISA kit by measuring the recovery of a known amount of spiked analyte in a sample matrix.

Methodology:

- Sample Preparation: Select a representative pool of the intended sample type (e.g., human serum).
- Spiking: Prepare a high-concentration stock of the **Hepcidin-25** standard provided in the kit.
- Sample Spiking: Aliquot the sample pool into two sets. To one set, add a known amount of the **Hepcidin-25** standard (the "spiked" sample). To the other set, add an equal volume of the standard diluent (the "unspiked" sample). The spiked concentration should ideally fall within the mid-range of the standard curve.
- Assay: Analyze the spiked and unspiked samples according to the ELISA kit protocol.
- Calculation:
 - Determine the endogenous concentration of **Hepcidin-25** in the unspiked sample.
 - Determine the total concentration of **Hepcidin-25** in the spiked sample.
 - Calculate the percentage of recovery using the following formula:

Linearity of Dilution

This experiment evaluates whether the kit can accurately measure the analyte at different dilutions within the assay range, indicating that the assay is not affected by sample concentration.

Objective: To determine if the ELISA kit produces a linear response when a sample is serially diluted.

Methodology:

- Sample Selection: Choose a sample with a high endogenous concentration of **Hepcidin-25** or a sample spiked with a high concentration of the standard.
- Serial Dilution: Perform a series of dilutions (e.g., 1:2, 1:4, 1:8, etc.) of the selected sample using the assay's sample diluent.

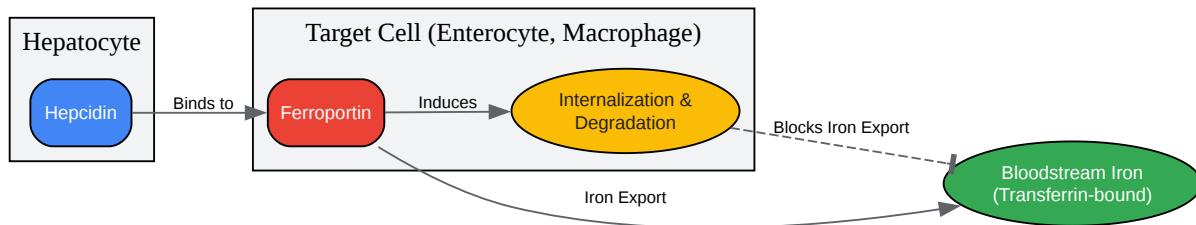
- Assay: Analyze the undiluted and serially diluted samples according to the ELISA kit protocol.
- Calculation:
 - Determine the concentration of **Hepcidin-25** in each dilution from the standard curve.
 - Multiply the measured concentration by the corresponding dilution factor to obtain the corrected concentration for each dilution.
 - The corrected concentrations should be consistent across the dilution series.
 - Calculate the percentage of linearity relative to the undiluted or least diluted sample.

Precision (Intra- and Inter-Assay)

Precision refers to the reproducibility of the assay. Intra-assay precision measures the variability within a single assay plate, while inter-assay precision assesses the variability between different assay runs.

Objective: To determine the reproducibility of the ELISA kit.

Methodology:

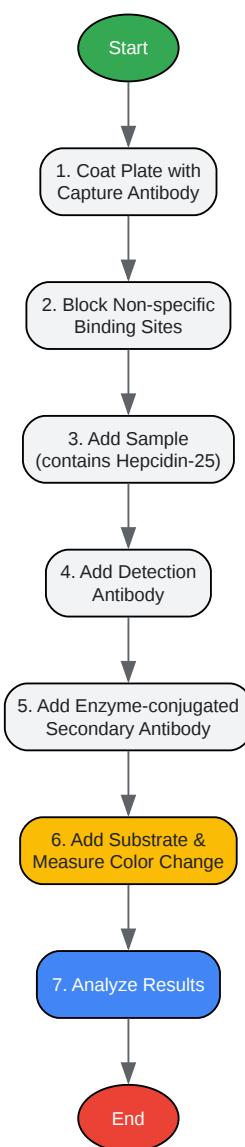

- Intra-Assay Precision:
 - Select three samples with low, medium, and high concentrations of **Hepcidin-25**.
 - Run multiple replicates (e.g., 20) of each sample on the same plate in a single assay run.
 - Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each sample.
 - $CV\% = (SD / Mean) \times 100$. An intra-assay CV of <10% is generally considered acceptable.
- Inter-Assay Precision:
 - Select three samples with low, medium, and high concentrations of **Hepcidin-25**.

- Run these samples in duplicate or triplicate in multiple independent assays (e.g., on different days with different operators).
- Calculate the mean, SD, and CV% of the measurements for each sample across all assays.
- An inter-assay CV of <15% is generally considered acceptable.

Mandatory Visualizations

Hepcidin Signaling Pathway

The following diagram illustrates the central role of hepcidin in regulating iron homeostasis. Hepcidin binds to the iron exporter ferroportin, leading to its internalization and degradation. This process reduces the amount of iron released into the circulation from enterocytes, macrophages, and hepatocytes.



[Click to download full resolution via product page](#)

Caption: Hepcidin-mediated regulation of ferroportin and iron export.

General ELISA Workflow

This diagram outlines the fundamental steps involved in a typical sandwich ELISA, a common format for **Hepcidin-25** kits.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for a sandwich ELISA protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drg-international.com [drg-international.com]
- 2. cusabio.com [cusabio.com]
- To cite this document: BenchChem. [Comparative analysis of Hepcidin-25 ELISA kits from different vendors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1576460#comparative-analysis-of-hepcidin-25-elisa-kits-from-different-vendors>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com